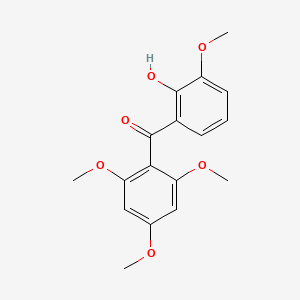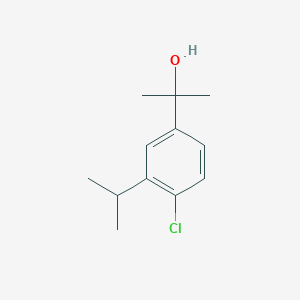
4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- is a chemical compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine. This particular compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the amidation of phenylalanine with methylamine, followed by a condensation reaction with acetone . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds .
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- involves its interaction with molecular targets and pathways. The compound acts as a catalyst by forming an iminium ion with carbonyl groups, which lowers the substrate’s lowest unoccupied molecular orbital (LUMO) and facilitates various chemical reactions . This iminium activation is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
4-Imidazolidinone derivatives: Compounds like hetacillin, NNC 63-0532, spiperone, and spiroxatrine feature the 4-imidazolidinone ring and have been investigated for their biological activities.
Imidazolones: Oxo derivatives of imidazoline, such as imidazol-4-one-5-propionic acid and imazaquin, are used in different applications.
Uniqueness
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to act as a catalyst in iminium ion formation sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
64942-53-6 |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
4-methoxy-5,5-dimethyl-1-propan-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)11-8(12)10-7(13-5)9(11,3)4/h6-7H,1-5H3,(H,10,12) |
InChI-Schlüssel |
RMQSKLWOSPRKSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)NC(C1(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)



![N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017907.png)


![(1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14017923.png)
